2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
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Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C14H18ClN3OS2 and its molecular weight is 343.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride is a member of the benzothiazole family, known for its diverse biological activities. This article focuses on its chemical properties, synthesis, and various biological activities, including anti-cancer, antimicrobial, and neuroprotective effects.
- Molecular Formula : C14H18ClN3OS2
- Molecular Weight : 343.9 g/mol
- CAS Number : 1046757-48-5
The compound's structure features a benzothiazole ring, which is often associated with significant pharmacological properties. The presence of a piperazine moiety enhances its bioactivity by improving solubility and receptor binding.
Synthesis
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of benzothiazole derivatives with piperazine under controlled conditions. The detailed synthetic pathway remains proprietary but generally follows established methods for creating benzothiazole-based compounds.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have shown promising activity against various cancer cell lines. In vitro assays demonstrated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone exhibit cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to possess antibacterial and antifungal activities. In one study, related compounds were tested against pathogenic bacterial strains and exhibited significant inhibition compared to standard antibiotics like chloramphenicol .
Neuroprotective Effects
Research indicates that compounds containing the benzothiazole structure can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds similar to this one showed AChE inhibition with IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease . This suggests potential therapeutic applications in neuroprotection.
Case Studies
Several case studies have documented the biological activity of benzothiazole derivatives:
-
Study on Anticancer Activity :
- Researchers synthesized a series of benzothiazole derivatives and tested their effects on various cancer cell lines.
- Results indicated that specific modifications to the benzothiazole structure significantly enhanced anticancer activity.
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Antimicrobial Efficacy :
- A comparative study involving multiple benzothiazole compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The study concluded that modifications in the side chains could optimize efficacy against specific pathogens.
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Neuroprotective Studies :
- In vitro studies assessed the ability of benzothiazole derivatives to cross the blood-brain barrier.
- Results showed promising permeability alongside AChE inhibition, suggesting potential for treating neurodegenerative disorders.
Properties
Molecular Formula |
C14H18ClN3OS2 |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C14H17N3OS2.ClH/c1-16-6-8-17(9-7-16)13(18)10-19-14-15-11-4-2-3-5-12(11)20-14;/h2-5H,6-10H2,1H3;1H |
InChI Key |
GWMURCJOLHZMHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
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